methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that belongs to the class of sulfonamides This compound features a benzoate ester linked to a sulfonamide group, which is further connected to a chroman ring system
Mechanism of Action
Target of Action
The primary target of methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate is cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes .
Mode of Action
This compound inhibits the activity of cPLA2α . By inhibiting this enzyme, the compound prevents the release of arachidonic acid from phospholipids, thereby inhibiting the formation of prostaglandins and leukotrienes .
Biochemical Pathways
The compound affects the arachidonic acid cascade . By inhibiting cPLA2α, it prevents the formation of prostaglandins and leukotrienes, which are involved in the pathogenesis of inflammatory diseases . Prostaglandin E2 (PGE2), formed via the cyclooxygenase (COX) pathway, mediates the cardinal symptoms of acute inflammation . Leukotrienes, produced via the 5-lipoxygenase (5-LOX) pathway, are potent chemotractants leading to leukocyte recruitment and activation, enhancing the inflammatory process .
Result of Action
The inhibition of cPLA2α by this compound results in a decrease in the production of prostaglandins and leukotrienes . This can lead to a reduction in the symptoms of inflammation, such as redness, heat, swelling, and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized via the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Sulfonamide Formation: The chroman derivative is then reacted with a sulfonyl chloride to form the sulfonamide linkage. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share the sulfonamide and benzoate ester functionalities but differ in their substituents on the sulfonamide nitrogen.
Chromanone derivatives: Compounds with a similar chroman ring structure but different functional groups.
Uniqueness
Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
methyl 4-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-24-17(20)13-6-8-14(9-7-13)26(22,23)19-12-18(21)10-11-25-16-5-3-2-4-15(16)18/h2-9,19,21H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAWZJBPKDSPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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